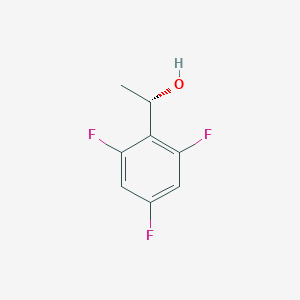

3-(Pyrrol-1-yl)-5-(trifluoromethyl)-benzoic acid

Übersicht

Beschreibung

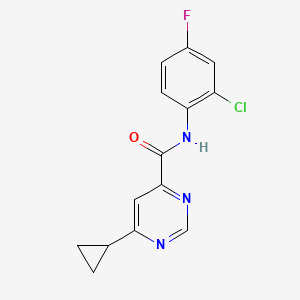

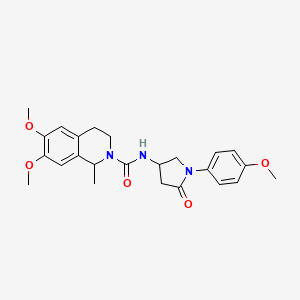

3-(Pyrrol-1-yl)-5-(trifluoromethyl)-benzoic acid, also known as PFBT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PFBT is a highly fluorinated organic compound that contains a pyrrole ring and a carboxylic acid group. It has been used in various fields, including materials science, organic chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Fluorescence-Switchable Luminogen

- Application : A pyrrole-substituted benzoic acid has been identified as a fluorescence-switchable luminogen in the solid state. This compound functions as a rapid and sensitive fluorescent sensor for primary amine detection due to its ability to switch between dark and bright states through chemical fuming and heating processes (Han et al., 2013).

Lanthanide-Based Coordination Polymers

- Application : Derivatives of benzoic acids have been used in the synthesis of lanthanide coordination compounds. These compounds display interesting photophysical properties, making them potential candidates for various applications in material science (Sivakumar et al., 2011).

Antibacterial and Antitubercular Agents

- Application : Pyrrol-1-yl benzoic acid hydrazide analogs have shown promising results as potential antibacterial and antitubercular agents. Their effectiveness against various bacteria and Mycobacterium tuberculosis has been highlighted, indicating their potential use in medical research (Joshi et al., 2008).

Solid Thermo-Responsive Material

- Application : The aryl-substituted pyrrole derivative, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, has been developed as a solid thermo-responsive material. Its fluorescence is controllable in the solid state, making it useful for temperature monitoring devices (Han et al., 2013).

Palladium and Platinum Complexes

- Application : Pyridylpyrazol-1-ylmethyl benzoic acids have been used to create palladium and platinum complexes. These complexes have notable biological cytotoxicity, indicating potential applications in cancer research (McKay et al., 2016).

Antiinflammatory and Analgesic Agents

- Application : Compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their antiinflammatory and analgesic activities. These compounds could serve as a basis for developing new therapeutic agents (Muchowski et al., 1985).

Hydrogen-Bonded Co-Crystal Structure

- Application : The study of benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystals demonstrates their potential in crystallography and materials science. These crystals exhibit unique structural properties valuable for understanding molecular interactions (Chesna et al., 2017).

Conducting Polymers from Pyrrole

- Application : Pyrrole-based monomers have been used to develop conducting polymers. These polymers exhibit low oxidation potentials, making them stable and useful in electronic applications (Sotzing et al., 1996).

Eigenschaften

IUPAC Name |

3-pyrrol-1-yl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)9-5-8(11(17)18)6-10(7-9)16-3-1-2-4-16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZZBOWCXZQSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2684995.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide](/img/structure/B2685004.png)

![2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2685006.png)

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685011.png)

![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2685012.png)